molecular formula C20H30ClN3O2 B5575449 4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No.: B5575449
M. Wt: 379.9 g/mol
InChI Key: GGSLXUZCDUKJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one is a useful research compound. Its molecular formula is C20H30ClN3O2 and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.2026549 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Elucidation and Synthesis Techniques

  • The use of high-resolution NMR techniques and crystal X-ray diffraction has been pivotal in elucidating the stereochemical structures of compounds with similar molecular frameworks. These techniques facilitate complete and accurate assignment of spectral data, which is essential for understanding the molecular geometry and electronic structure of such compounds (Xiao-Qiao Sun et al., 2010).
  • Advances in electrochemical studies have highlighted the utility of triazepine derivatives as effective corrosion inhibitors, indicating the potential of structurally similar compounds in industrial applications (K. Alaoui et al., 2018).

Pharmacological Applications

  • Detailed spectroscopic analysis and quantum mechanical studies of related compounds have provided insights into their potential biological activities. For example, vibrational spectroscopy and molecular docking studies have suggested that certain triazolo[4,3-a][1,4]diazepine derivatives could exhibit significant antidepressant properties (Tintu K. Kuruvilla et al., 2018).
  • Novel synthetic pathways have been developed to create tricyclic bis-diazepinone derivatives, showcasing the diversity of chemical transformations possible with compounds bearing the triazaspiro[5.6]dodecane core (A. Shutalev et al., 2008).

Materials Science and Polymer Chemistry

  • The synthesis of functionalized tetraoxaspiro[5.5]undecanes has been explored for the creation of novel polymeric materials with unique properties, such as controlled thermal and mechanical behavior, which could find applications in advanced materials science (Jia Li et al., 2014).
  • Anticancer evaluations of 1,2,4-triazolin-3-one derivatives have shown promising activity against various cancer cell lines, illustrating the potential of compounds within this chemical space in medicinal chemistry and oncology research (P. Kattimani et al., 2013).

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)ethyl]-10-ethyl-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2/c1-3-24-11-10-20(9-8-19(24)25)16-23(13-12-22(20)2)14-15-26-18-6-4-17(21)5-7-18/h4-7H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSLXUZCDUKJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.